3-acetyl-5-thiophen-2-yl-2H-1,3,4-oxadiazole-2-carboxylic acid
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Overview
Description
3-acetyl-5-thiophen-2-yl-2H-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that contains both thiophene and oxadiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-thiophen-2-yl-2H-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with acetic anhydride, followed by cyclization with carbon disulfide and potassium hydroxide . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-acetyl-5-thiophen-2-yl-2H-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-acetyl-5-thiophen-2-yl-2H-1,3,4-oxadiazole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Used in the development of organic semiconductors and photovoltaic materials.
Industrial Chemistry: Employed as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-acetyl-5-thiophen-2-yl-2H-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thiophene and oxadiazole rings contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-acetyl-5-phenyl-2H-1,3,4-oxadiazole-2-carboxylic acid
- 3-acetyl-5-methyl-2H-1,3,4-oxadiazole-2-carboxylic acid
- 3-acetyl-5-thiophen-2-yl-2H-1,2,4-triazole-2-carboxylic acid
Uniqueness
3-acetyl-5-thiophen-2-yl-2H-1,3,4-oxadiazole-2-carboxylic acid is unique due to the presence of both thiophene and oxadiazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H8N2O4S |
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Molecular Weight |
240.24 g/mol |
IUPAC Name |
3-acetyl-5-thiophen-2-yl-2H-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O4S/c1-5(12)11-8(9(13)14)15-7(10-11)6-3-2-4-16-6/h2-4,8H,1H3,(H,13,14) |
InChI Key |
FGGVHQJRDRCIQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
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